molecular formula C19H17FN4O2 B2474350 4-(4-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide CAS No. 2034368-75-5

4-(4-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2474350
CAS No.: 2034368-75-5
M. Wt: 352.369
InChI Key: PQGNMPODVICMHR-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry in Pharmacological Profile Improvement

Stereochemistry plays a crucial role in enhancing the pharmacological profile of compounds based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam and its methyl derivative. The configuration of stereocenters significantly influences biological properties, highlighting the importance of stereochemical considerations in drug design and substance purification (Veinberg et al., 2015).

Supramolecular Capsules from Calixpyrrole Scaffolds

Calixpyrrole components have been used to derive supramolecular capsules, demonstrating the potential of calix[4]pyrroles in constructing complex molecular architectures. This research opens avenues for developing novel supramolecular systems with tailored properties for various applications, including drug delivery systems (Ballester, 2011).

Functional Groups in CNS Acting Drugs

Functional chemical groups, particularly those containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are pivotal in synthesizing compounds with central nervous system (CNS) activity. This research identifies key chemical groups that could lead to the development of novel CNS drugs, underscoring the significance of heterocycles in medicinal chemistry (Saganuwan, 2017).

Antitubercular Activity of Heterocyclic Derivatives

Research on 2-isonicotinoylhydrazinecarboxamide and related heterocyclic derivatives has shown promising antitubercular activity, highlighting the therapeutic potential of heterocyclic compounds in combating tuberculosis. This underscores the importance of exploring heterocyclic chemistry for developing new antibacterial agents (Asif, 2014).

Fluorinated Pyrimidines in Cancer Treatment

The review of fluorine chemistry related to fluorinated pyrimidines (FPs), such as 5-Fluorouracil (5-FU), emphasizes the role of FPs in cancer treatment. Methods for incorporating radioactive and stable isotopes into 5-FU for studying its metabolism and biodistribution are crucial for optimizing its use in personalized medicine (Gmeiner, 2020).

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-14-3-1-11(2-4-14)13-8-17(21-10-13)19(26)22-15-5-6-16-12(7-15)9-18(25)24-23-16/h1-4,8-10,15,21H,5-7H2,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGNMPODVICMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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